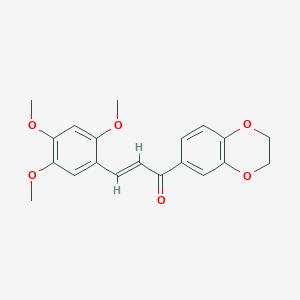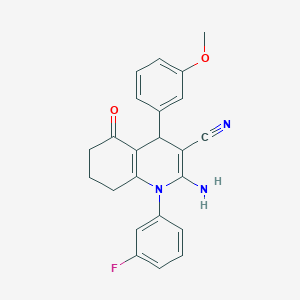
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
-
Starting Materials
- 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde
- 2,4,5-trimethoxyacetophenone
-
Reaction Conditions
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium hydroxide
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Reagents such as halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Epoxides, quinones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of various chalcone derivatives with potential biological activities.
Biology
Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: Acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Medicine
Anti-inflammatory: Shows potential anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.
Anticancer: Investigated for its potential anticancer properties by inducing apoptosis in cancer cells.
Industry
Pharmaceuticals: Used in the development of pharmaceutical drugs with various therapeutic effects.
Agriculture: Potential use as a biopesticide due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may involve the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation pathways. Its anti-inflammatory effects may be mediated by the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one
- (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O6/c1-22-17-12-19(24-3)18(23-2)11-14(17)4-6-15(21)13-5-7-16-20(10-13)26-9-8-25-16/h4-7,10-12H,8-9H2,1-3H3/b6-4+ |
InChI Key |
KATBYGFDUQDMDI-GQCTYLIASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=C2)OCCO3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=C2)OCCO3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B15000473.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-hydroxy-5-methylphenyl)propanamide](/img/structure/B15000486.png)
![N-benzyl-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B15000494.png)
![2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B15000504.png)
![Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B15000505.png)
![8-(methoxymethyl)-6-methyl-12-(trifluoromethyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B15000508.png)
![3-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15000516.png)

![2-[3-(Aminomethyl)adamantan-1-YL]acetic acid](/img/structure/B15000531.png)
![7-methoxy-9-(3,4,5-trimethoxyphenyl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B15000535.png)
![Ethyl [3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B15000539.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15000543.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide](/img/structure/B15000559.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15000562.png)
